

Mechanism of Action & Target Identification

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Compound Focus: Orazamide

CAS No.: 7425-69-6

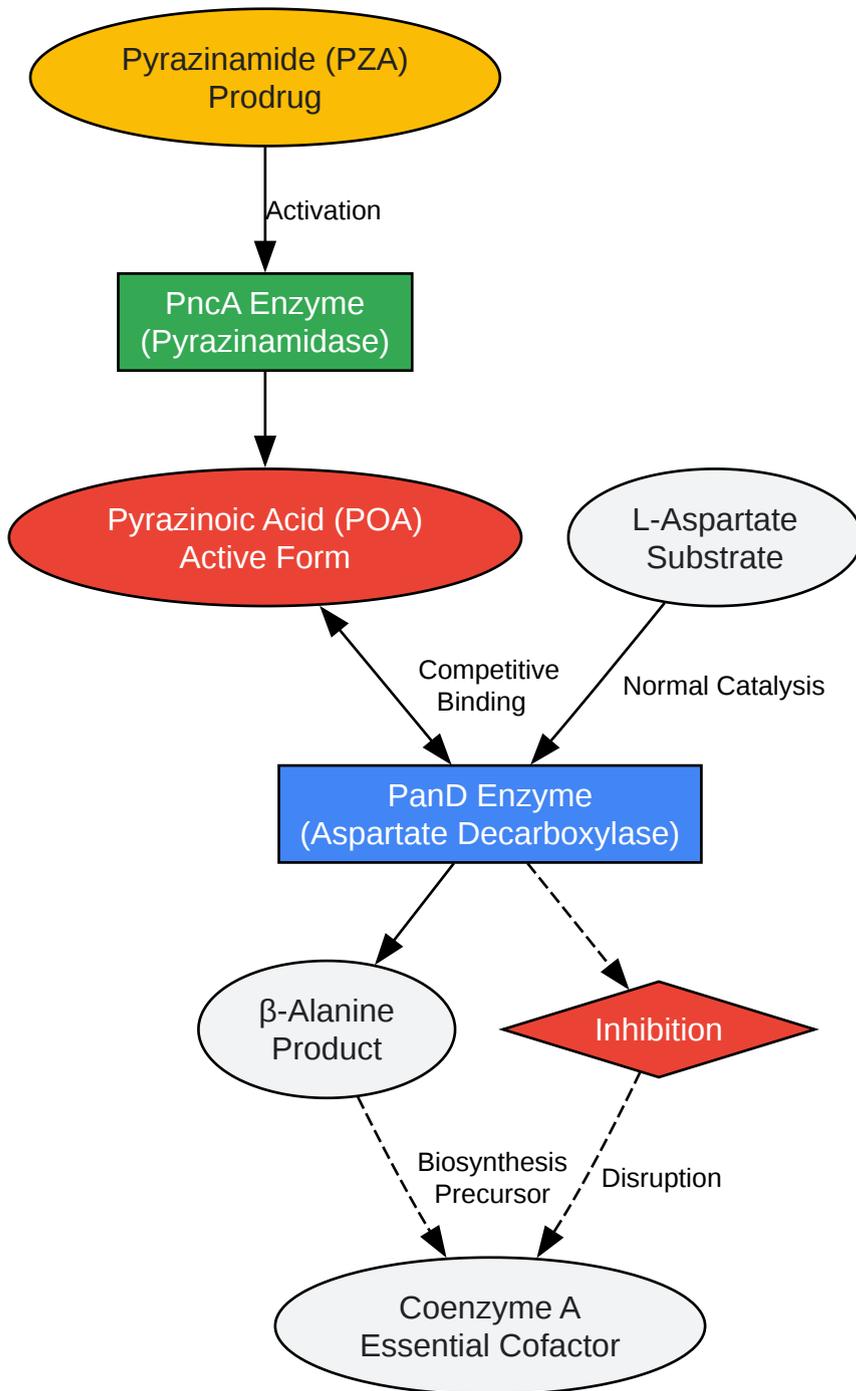
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The long-debated molecular target of Pyrazinamide has been clarified through structural and biochemical studies. PZA is a prodrug converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) [1] [2]. Research now firmly identifies **aspartate decarboxylase (PanD)** as a key enzymatic target [1].

Aspect	Details
Target Enzyme	Aspartate decarboxylase (PanD) [1]
Target Pathway	Pantothenate (Vitamin B5) and Coenzyme A biosynthesis [1]
Inhibition Kinetics	Competitive inhibition with substrate aspartate [1]
Inhibitor Constant (K _i)	0.78 ± 0.05 mM for POA [1]
Binding Affinity (K _d)	0.71 ± 0.03 mM (ITC), consistent with K _i [1]
Binding Kinetics	Slow on-rate (k _{on} 3.5 M ⁻¹ s ⁻¹), very slow off-rate (k _{off} 0.0027 s ⁻¹) [1]

The binding kinetics suggest that while POA binds PanD slowly, the complex is very stable once formed, which may explain PZA's clinical efficacy despite its relatively low potency in vitro [1]. Mutations in the *panD* gene that reduce POA binding affinity or destabilize the closed, active-site conformation are a confirmed mechanism of clinical PZA resistance [1].



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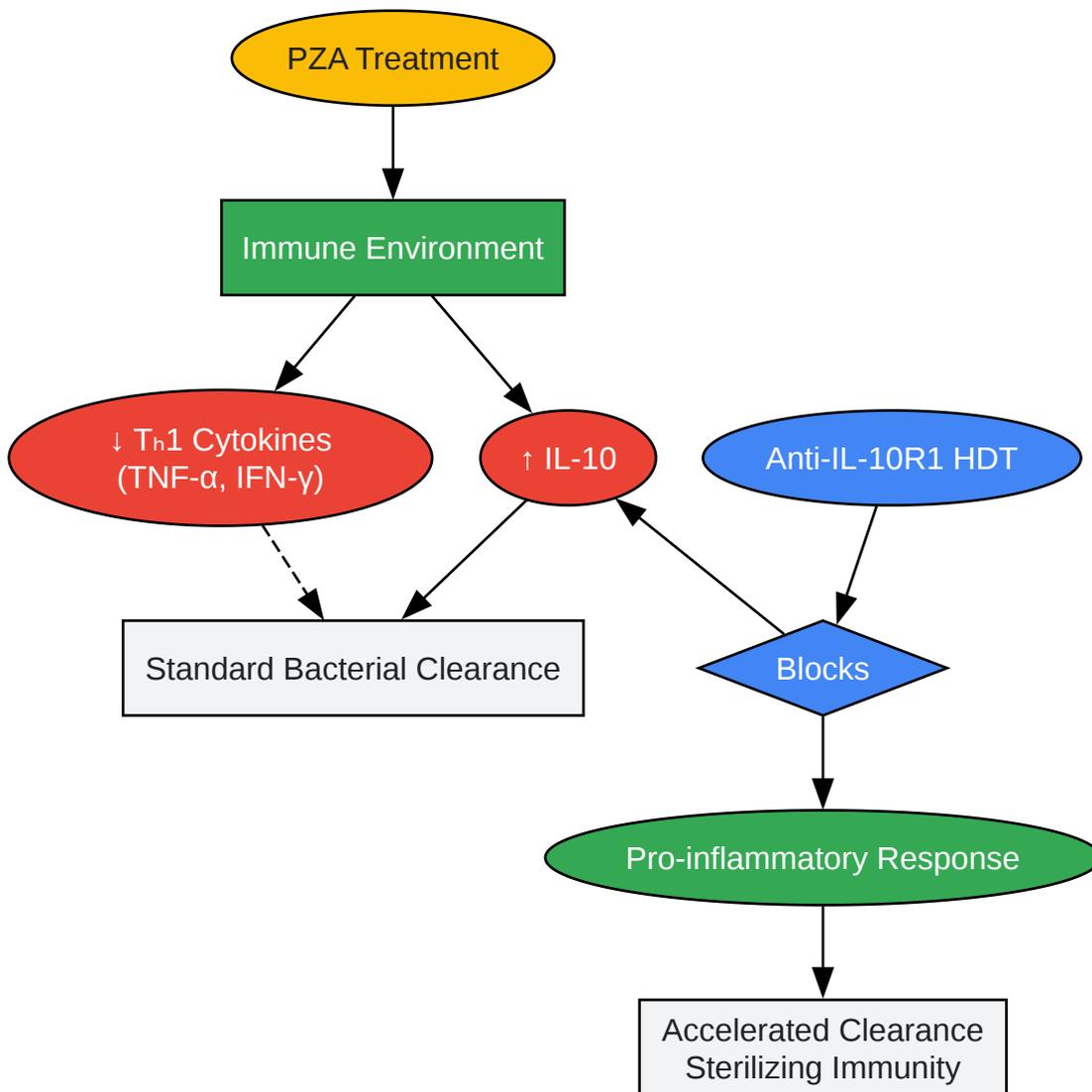
Fig. 1: Pyrazinamide activation and PanD inhibition mechanism. POA competitively inhibits PanD, disrupting Coenzyme A biosynthesis [1].

Immunomodulatory Effects & Host-Directed Therapy

Beyond its direct antibacterial activity, Pyrazinamide exhibits significant immunomodulatory effects, opening avenues for host-directed therapy (HDT) strategies to shorten treatment duration [3].

Immunological Parameter	Effect of PZA Monotherapy (Mouse Model)	Effect of PZA + Anti-IL-10R1
IL-10 Production	Increased in the lung [3]	Effectively blocked [3]
T _H 1 Cytokines	Decreased (e.g., TNF- α , IFN- γ) [3]	Inhibition prevented [3]
Lymphocyte Activation (CD69+)	Increased number of CD4+ and CD8+ CD69+ cells in lungs [3]	Not specified in results
Bacterial Clearance	Standard clearance rate [3]	Faster clearance ; sterilizing immunity in 45 days in IL-10 KO mice [3]

The core finding is that PZA promotes an immunosuppressive environment by increasing IL-10. Blocking this IL-10 signal during PZA treatment enhances the host's pro-inflammatory immune response, leading to significantly improved clearance of *M. tuberculosis* [3].



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Fig. 2: PZA immunomodulation and IL-10 blockade host-directed therapy mechanism. Combining PZA with anti-IL-10R1 enhances bacterial clearance [3].

Pharmacokinetics & Hepatotoxicity

Understanding PZA's pharmacokinetic (PK) behavior and its hepatotoxic potential is critical for preclinical assessment and clinical translation [4].

Parameter	Findings in Rat Model (CCl ₄ -induced Liver Injury)
Key Interaction	Isoniazid (INH) co-administration increased AUC of PZA and POA by 2.02 and 1.78 times, respectively [4].
Enzyme Inhibition	INH's enzyme inhibitory capacity is preserved in liver injury [4].
Hepatotoxicity Link	Linked to plasma concentrations of metabolites Pyrazinoic Acid (PA) and 5-hydroxy pyrazinoic acid (5-OH-PA) [4].
Toxicology	Supported by biochemical LFT rise, oxidative stress markers (MDA, GSH), and histological changes (necrosis, steatosis) [4].

Advanced Experimental Models & Protocols

Susceptibility Testing at Neutral pH

A significant technical challenge in PZA testing is its requirement for acidic pH in conventional media. Research has led to **PZA-S1 minimal medium**, which allows for reliable PZA susceptibility testing at a neutral pH of 6.8, the optimal pH for *M. tuberculosis* growth [2].

- **Key Finding:** PZA activity is highly dependent on the nitrogen source in the minimal medium [2].
- **Highest Activity (MIC = 125 mg/L):** Observed with L-Alanine as the nitrogen source [2].
- **No Activity (MIC > 1000 mg/L):** Found with conventional nitrogen sources L-Asparagine or L-Aspartic acid [2].

In Vivo Efficacy Protocol (Mouse Model)

A typical protocol for evaluating PZA with HDT in a mouse model involves [3]:

- **Infection:** Mice are infected with a low-dose aerosol of *M. tuberculosis* Erdman.
- **Drug Treatment:** PZA is administered via drinking water (~150 mg/kg/day) or daily oral gavage.
- **HDT Administration:** Anti-IL-10R1 antibody (e.g., clone 1B1.3A) is injected intraperitoneally—1 mg at treatment start, followed by 0.2 mg weekly.

- **Assessment:** Bacterial load (CFU) in organs is determined by plating homogenates on 7H11 agar plates and counting after 3 weeks' incubation.

Computational Chemistry & QSPR

Quantitative Structure-Property Relationship (QSPR) models using **domination-based topological indices** can analyze Pyrazinamide's physicochemical and ADMET properties [5]. This graph-theoretical approach models the molecular structure and uses indices like the domination Schultz index to correlate structure with properties, aiding in analog design and property prediction [5].

Key Takeaways for Preclinical Development

- **Target Engagement:** When designing new PZA analogs, assess their conversion to POA and direct inhibition of PanD. Monitor for panD mutations in resistance studies [1].
- **HDT Combinations:** Consider combining PZA with immunomodulators like IL-10 pathway blockers. The synergy can drastically improve efficacy, potentially reducing treatment duration [3].
- **PK/PD and Toxicity:** Conduct PK studies in relevant disease models (e.g., with liver injury). Closely monitor the levels of PZA and its metabolites, especially when co-administered with INH, to better understand and predict hepatotoxicity [4].
- **Improved Assays:** Employ modern assays like the PZA-S1 minimal medium for more reliable and physiologically relevant susceptibility testing at neutral pH [2].

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